REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH:6]2[C:4]([C:8]#N)([CH2:5]2)[CH2:3]1.[OH-:10].[K+].[OH2:12]>>[CH3:1][N:2]1[CH2:7][CH:6]2[C:4]([C:8]([OH:12])=[O:10])([CH2:5]2)[CH2:3]1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 15 hours
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Duration
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15 h
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Type
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CUSTOM
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Details
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After neutralization with hydrochloric acid the mixture is evaporated
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Type
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EXTRACTION
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Details
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the title compound is extracted from the resultant dried residue with hot absolute ethanol (M.P. 193°-195°)
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Name
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Type
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Smiles
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CN1CC2(CC2C1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |